Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate
Description
Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-b][1,3]thiazole core substituted with a formyl group at position 7, a methyl group at position 6, and a methylsulfanyl moiety at position 2. This compound has been synthesized via stereoselective reactions involving pyrazolo[5,1-b]thiazole-3-carboxylate Schiff bases and ketene precursors, yielding trans-β-lactam conjugates with confirmed stereochemistry via X-ray crystallography . Its structural complexity and functional groups make it a candidate for diverse biological applications, including antimicrobial and neuroprotective activities.
Properties
IUPAC Name |
ethyl 7-formyl-6-methyl-2-methylsulfanylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-4-16-10(15)8-11(17-3)18-9-7(5-14)6(2)12-13(8)9/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBNSQAPKSQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C(=NN12)C)C=O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143818 | |
| Record name | Ethyl 7-formyl-6-methyl-2-(methylthio)pyrazolo[5,1-b]thiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263553-81-7 | |
| Record name | Ethyl 7-formyl-6-methyl-2-(methylthio)pyrazolo[5,1-b]thiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263553-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-formyl-6-methyl-2-(methylthio)pyrazolo[5,1-b]thiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate has shown promise in the development of novel pharmaceuticals due to its diverse pharmacological properties.
Potential Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds similar to ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole have demonstrated efficacy against various bacterial strains and fungi. For instance, studies have reported that certain pyrazole derivatives inhibit Mycobacterium tuberculosis effectively .
- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole may interact with inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
Case Study: Antitubercular Activity
In one study, a series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv strain. Compounds showed significant inhibition at concentrations as low as 6.25 µg/mL . Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole could be further explored within this context.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Synthetic Routes
Common synthetic strategies involve multi-step reactions to construct the pyrazolo[5,1-b][1,3]thiazole core. These methods include:
- Formation of the Core : Cyclization reactions involving thioamides and hydrazine derivatives.
- Functional Group Modifications : Introduction of various functional groups through nucleophilic substitutions .
Material Science
In industrial applications, ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole can be utilized in developing new materials with enhanced properties such as stability and reactivity.
Potential Applications
The compound could find applications in:
- Pharmaceutical Development : As a precursor for synthesizing new drug candidates.
- Agrochemicals : In the formulation of pesticides or herbicides due to its potential biological activity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[5,1-b][1,3]Thiazole Derivatives
Ethyl 7-(1-(4-Methoxyphenyl)-4-Oxo-3-Phenoxyazetidin-2-yl)-6-Methyl-2-(Methylthio)Pyrazolo[5,1-b]Thiazole-3-Carboxylate (8a)
- Structural Differences : Position 7 is substituted with a 4-methoxyphenyl-β-lactam group instead of a formyl group.
- Synthesis : Prepared via Schiff base intermediates and ketene precursors, achieving trans-β-lactam conjugates in high stereoselectivity .
- Key Contrast : The β-lactam substituent introduces antimicrobial functionality, whereas the formyl group in the target compound may favor electrophilic reactivity for further derivatization.
7-Dialkylamino Pyrazolo[5,1-b]Thiazole CRF1 Antagonists
- Example : N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[5,1-b][1,3]thiazole-7-amine (IC₅₀ = 70 nM for CRF1 receptor) .
- Structural Differences: Position 7 has a dialkylamino group instead of formyl; positions 3 and 6 feature methoxy and ethoxymethyl substituents.
- Activity : High affinity for CRF1 receptors, indicating substituent-dependent receptor targeting.
- Key Insight : The formyl group in the target compound may limit receptor binding but offers a site for covalent modifications (e.g., hydrazone formation).
Benzo[d]Pyrazolo[5,1-b][1,3]Oxazin-5-Imine (TR)
- Structure : Features a pyrazolo-oxazine core instead of pyrazolo-thiazole, with a methyl group at position 2 .
- Activity : Superior neuroprotective effects compared to edaravone, including enhanced antioxidant activity (IC₅₀ for O₂⁻ scavenging), reduced infarct size in ischemic stroke models, and improved blood-brain barrier (BBB) permeability .
- Key Contrast : The thiazole core in the target compound may alter electronic properties and BBB penetration compared to TR’s oxazine ring.
Imidazo[2,1-b][1,3]Thiazole Derivatives
- Example : Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate .
- Structural Differences : Replaces the pyrazolo ring with an imidazo-thiazole core; position 5 has a formyl group, and position 6 is phenyl-substituted.
- Activity: Limited data, but imidazo-thiazoles are explored for anticancer and antimicrobial applications.
- Key Insight : The pyrazolo-thiazole core in the target compound may exhibit distinct electronic properties, influencing solubility and target engagement.
Comparative Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings and Implications
- Substituent-Driven Activity : The methylsulfanyl group at position 2 is conserved in pyrazolo-thiazole derivatives for stability, while substituents at positions 6 and 7 dictate biological targeting (e.g., antimicrobial vs. neuroprotective) .
- Synthetic Flexibility: The target compound’s formyl group enables facile derivatization, contrasting with β-lactam or dialkylamino groups in analogs that require multistep synthesis .
- Core Structure Impact : Pyrazolo-thiazoles exhibit distinct electronic profiles compared to imidazo-thiazoles or pyrazolo-oxazines, influencing solubility and target engagement .
Biological Activity
Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate is a complex organic compound with a molecular formula of CHNOS and a molecular weight of approximately 284.4 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, which may contribute to its biological activity.
Chemical Structure and Properties
The compound features a pyrazolo[5,1-b][1,3]thiazole core with several functional groups that enhance its reactivity:
- Formyl group : Potential for covalent bonding with nucleophilic sites on proteins.
- Methylsulfanyl group : May interact with hydrophobic pockets in enzymes.
- Ethyl ester moiety : Contributes to the overall solubility and reactivity of the compound.
The biological activity of this compound is likely mediated through various mechanisms:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their function.
- Hydrophobic Interactions : The methylsulfanyl group may engage in hydrophobic interactions with enzyme active sites, affecting their catalytic activity.
- π-π Stacking : The pyrazolo[5,1-b][1,3]thiazole core can participate in π-π stacking interactions with aromatic amino acids in proteins.
Biological Activities
Various studies have explored the biological activities associated with this compound:
- Antimicrobial Activity : Preliminary assays indicate potential antibacterial and antifungal properties.
- Anticancer Properties : Research suggests that similar compounds within the pyrazolo[5,1-b][1,3]thiazole class exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to possess anti-inflammatory properties.
Comparative Studies
To understand the unique biological profile of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate | Benzylsulfanyl group | Enhanced enzyme inhibition |
| Ethyl 2-(methylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate | Less bulky methylsulfanyl | Potentially reduced binding affinity |
| Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-4-carboxylate | Altered carboxylate position | Different reactivity profile |
Case Studies
Recent research has highlighted the potential applications of similar compounds in therapeutic contexts:
- Anticancer Research : A study demonstrated that derivatives of pyrazolo[5,1-b][1,3]thiazoles exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related thiazole compounds against pathogenic bacteria and fungi. Results indicated that certain derivatives showed potent inhibitory effects comparable to standard antibiotics.
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[5,1-b][1,3]thiazole derivatives, and how can they be optimized for higher yields?
Pyrazolo[5,1-b][1,3]thiazoles are typically synthesized via multi-component reactions. For example, domino one-pot reactions involving ethyl 5-amino-1H-pyrazole-4-carboxylate, 1,3-dicarbonyl compounds, and aldehydes have been used to generate structurally complex hybrids (e.g., pyrazoloquinazolines) in high yields . Optimization strategies include adjusting solvent systems (e.g., THF with t-BuOK for tandem reactions ) or reflux conditions in pyridine to improve reaction efficiency . Lower yields (e.g., 24% in pyridine-based syntheses ) highlight the need for stepwise purification or alternative catalysts.
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
The SHELX system (e.g., SHELXL) is the gold standard for small-molecule crystallographic refinement. It enables high-resolution analysis of hydrogen bonding patterns and ring puckering . For pyrazolo-thiazole derivatives, graph-set analysis (Etter formalism) can classify hydrogen-bonding networks, while Cremer-Pople coordinates quantify ring puckering amplitudes and phases . Experimental data should be cross-validated with computational models (e.g., density functional theory) to resolve discrepancies in bond angles or torsional strains .
Q. What purification techniques are recommended for isolating pyrazolo-thiazole derivatives post-synthesis?
Column chromatography with ethyl acetate/hexane gradients is commonly used. For polar intermediates (e.g., carboxylates or sulfanyl groups), preparative HPLC with C18 columns and water/acetonitrile mobile phases improves separation . Crystallization from ethanol or dichloromethane/hexane mixtures can enhance purity, particularly for compounds with methoxy or formyl substituents .
Advanced Research Questions
Q. How do substituents at the 7-formyl and 2-(methylsulfanyl) positions influence the compound's biological activity?
Structure-activity relationship (SAR) studies on pyrazolo-thiazoles indicate that electron-withdrawing groups (e.g., formyl) at the 7-position enhance receptor binding affinity, as seen in CRF1 antagonists (IC50 = 7.1 nM for optimized derivatives ). The 2-(methylsulfanyl) group contributes to hydrophobic interactions with target proteins, but its metabolic stability may require evaluation via in vitro cytochrome P450 assays . Comparative molecular field analysis (CoMFA) can map steric and electrostatic effects to prioritize synthetic targets.
Q. What computational strategies predict the hydrogen-bonding patterns and supramolecular assembly of this compound in crystalline form?
Graph-set analysis (as per Etter’s methodology) categorizes hydrogen bonds into discrete (D), chains (C), or rings (R), which are critical for crystal engineering . For pyrazolo-thiazoles, the formyl group often acts as a hydrogen-bond acceptor, while methylsulfanyl groups participate in van der Waals interactions. Software like Mercury (CCDC) visualizes packing motifs, and Hirshfeld surface analysis quantifies intermolecular contacts .
Q. How can data contradictions in reaction yields or biological activities be systematically addressed?
Discrepancies may arise from solvent polarity, catalyst loading, or impurities. For example, pyridine reflux conditions may degrade sensitive aldehydes, reducing yields . Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). In biological studies, orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays ) validate activity claims. Meta-analyses of published IC50 values (e.g., CRF1 antagonists ) should account for assay variability.
Q. What role does ring puckering play in the compound's conformational flexibility and ligand-receptor interactions?
Cremer-Pople coordinates define puckering amplitudes (q) and phase angles (φ) for non-planar rings . For pyrazolo-thiazoles, puckering modulates the spatial orientation of the 7-formyl group, affecting binding to hydrophobic pockets (e.g., in CRF1 receptors ). Molecular dynamics simulations (MD) with AMBER or CHARMM force fields can model flexibility, while X-ray data provide empirical validation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
